2-Chlorobuta-1,3-diene;sulfane
CAS No.: 37450-42-3
Cat. No.: VC19663397
Molecular Formula: C4H7ClS
Molecular Weight: 122.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 37450-42-3 |
---|---|
Molecular Formula | C4H7ClS |
Molecular Weight | 122.62 g/mol |
IUPAC Name | 2-chlorobuta-1,3-diene;sulfane |
Standard InChI | InChI=1S/C4H5Cl.H2S/c1-3-4(2)5;/h3H,1-2H2;1H2 |
Standard InChI Key | MZAZUMCKNPKXSC-UHFFFAOYSA-N |
Canonical SMILES | C=CC(=C)Cl.S |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The structure of 2-chlorobuta-1,3-diene;sulfane comprises a four-carbon chain with conjugated double bonds at positions 1–3, a chlorine substituent at carbon 2, and a sulfane (-SH) group. This configuration confers high reactivity, particularly in polymerization and nucleophilic substitution reactions. The conjugated diene system allows for resonance stabilization, while the electron-withdrawing chlorine enhances electrophilic character .
Physical Properties
Critical physicochemical parameters are summarized below:
The compound’s volatility and low flash point underscore its flammability, necessitating inert atmospheres during storage .
Synthesis and Industrial Production
Dehydrochlorination of 3,4-Dichlorobut-1-ene
The primary synthesis route involves dehydrochlorination of 3,4-dichlorobut-1-ene using sodium butylate in n-butanol. This method achieves yields exceeding 85% under optimized conditions (130–145°C, catalytic CuCl) :
Side products, including 1,2- and 3,4-isomers, are minimized via fractional distillation .
Alternative Routes
Historical methods employed acetylene dimerization followed by hydrochlorination, though these have been phased out due to inefficiency and safety concerns . Modern approaches emphasize atom economy and reduced byproduct formation, aligning with green chemistry principles .
Applications in Polymer Science and Organic Chemistry
Neoprene Production
2-Chlorobuta-1,3-diene;sulfane serves as a precursor to polychloroprene (neoprene), a synthetic rubber valued for its ozone resistance and thermal stability. Emulsion polymerization, initiated by redox systems (e.g., persulfate-sulfite), produces high-molecular-weight polymers (>500,000 Da) with controlled branching :
Specialty Chemical Synthesis
The compound participates in Diels-Alder reactions, forming six-membered adducts with electron-deficient dienophiles. Its sulfane group also enables thiol-ene click chemistry, facilitating the synthesis of functionalized polymers and small molecules .
Comparative Analysis with Structural Analogues
The compound’s reactivity and applications are contextualized against related halogenated dienes:
Compound | Formula | Key Differences | Applications |
---|---|---|---|
1,3-Butadiene | C₄H₆ | Lacks halogen/sulfur; lower reactivity | General-purpose rubbers |
Chloroprene | C₄H₅Cl | No sulfane group; higher volatility | Neoprene production |
2-Methylbutadiene | C₅H₈ | Methyl group enhances steric hindrance | Resin modifiers |
Thiophenol | C₆H₅SH | Aromatic ring; no diene system | Antioxidants, vulcanization |
The sulfane moiety in 2-chlorobuta-1,3-diene;sulfane uniquely enables sulfur crosslinking, enhancing polymer durability .
Emerging Research Directions
Catalytic Applications
Recent studies explore its use in transition-metal catalysis, particularly in C–S bond-forming reactions. Palladium complexes incorporating chloroprene sulfane ligands show promise in Suzuki-Miyaura couplings .
Environmental Impact Mitigation
Advanced oxidation processes (AOPs) utilizing TiO₂ photocatalysts demonstrate 90% degradation efficiency within 2 hours, addressing environmental persistence concerns .
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